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17-Ethynylestriol

Catalog No.
S1790845
CAS No.
4717-40-2
M.F
C20H24O3
M. Wt
312.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17-Ethynylestriol

CAS Number

4717-40-2

Product Name

17-Ethynylestriol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol

Molecular Formula

C20H24O3

Molecular Weight

312.41

InChI

InChI=1S/C20H24O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,21-23H,4,6,8-9,11H2,2H3/t15-,16-,17+,18-,19+,20+/m1/s1

SMILES

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)O

Synonyms

(16a,17a)-19-Norpregna-1,3,5(10)-trien-20-yne-3,16,17-triol 19-Nor-17a-pregna-1,3,5(10)-trien-20-yne-3,16a,17-triol 17a-Ethynylestriol

17-Ethynylestriol, also known as 17α-ethinylestradiol, is a synthetic estrogen derived from estradiol. It is primarily utilized in oral contraceptives and hormone replacement therapies due to its effective estrogenic activity. This compound is characterized by its chemical formula C20H24O2C_{20}H_{24}O_{2} and a molecular weight of approximately 296.41 g/mol. It appears as a white to creamy white, odorless solid and is sparingly soluble in water but more soluble in organic solvents like ethanol .

EE binds to estrogen receptors (ERs), particularly ERα and ERβ, located in various tissues throughout the body []. This binding triggers a cascade of cellular events that mimic the effects of natural estradiol. In the context of birth control, EE primarily acts by inhibiting ovulation and thickening cervical mucus, making it difficult for sperm to reach the egg []. It can also influence the lining of the uterus, making it less receptive to implantation of a fertilized egg [].

Physical and Chemical Properties

  • Melting Point: 182-184°C []
  • Boiling Point: Not available (decomposes before boiling)
  • Solubility: Slightly soluble in water (8 μg/L) [], soluble in organic solvents like ethanol (50 mg/mL) []
  • Stability: Sensitive to light and moisture []
  • Understanding Estrogen Action

    EE serves as a potent agonist for estrogen receptors, meaning it mimics the effects of the natural hormone estradiol. Researchers use EE to study estrogen signaling pathways in various tissues and cell types. This helps elucidate the physiological functions of estrogen in the body, including its role in reproduction, bone health, cardiovascular function, and brain development .

  • Modeling Estrogen-Dependent Diseases

    Due to its strong estrogenic activity, EE can be used to model diseases associated with excess estrogen exposure, such as some types of breast and endometrial cancers. By studying the effects of EE in cell and animal models, researchers gain insights into the mechanisms underlying these diseases and develop potential therapeutic strategies .

  • Studying Environmental Estrogens

    EE is a well-characterized environmental endocrine disruptor. Researchers use it as a reference compound to compare the estrogenic activity of other environmental contaminants found in water, soil, and food . This knowledge helps assess the potential health risks associated with exposure to these environmental estrogens.

  • Contraceptive Research

    Although not used in its pure form, EE is a key component of many combined oral contraceptive pills. Research involving EE helps scientists develop new and improved formulations for birth control medications with fewer side effects .

The metabolism of 17-ethynylestriol involves several key reactions:

  • Hydroxylation: The primary metabolic pathway is 2-hydroxylation, which is catalyzed mainly by cytochrome P-450 IIIA4 in the liver. This reaction leads to the formation of 2-hydroxy derivatives, which are further processed through methylation and glucuronidation before excretion .
  • Sulfation: The compound undergoes extensive sulfation, serving as a storage form of the estrogen .
  • Oxidative Reactions: It may react with strong oxidizing agents and can also engage in exothermic reactions with reducing agents .

The synthesis of 17-ethynylestriol typically involves the modification of natural estrogens like estradiol. The initial steps include:

  • Formation of Ethynyl Derivative: Ethynylation at the C17 position of estradiol.
  • Purification: The resulting compound is purified through crystallization or chromatography to remove any impurities.

This process was first developed in the late 1930s by Hans Herloff Inhoffen and Walter Hohlweg at Schering AG in Berlin .

17-Ethynylestriol has several important applications:

  • Contraceptives: It is a key ingredient in many combined oral contraceptive pills.
  • Hormone Replacement Therapy: Used to alleviate menopausal symptoms and treat hormonal imbalances.
  • Research: Studied for its environmental impact due to its persistence in aquatic systems and effects on wildlife .

Interaction studies have shown that various factors can influence the pharmacokinetics of 17-ethynylestriol:

  • Cytochrome P-450 Inducers: Drugs like barbiturates can enhance the clearance rate of this compound, reducing its effectiveness as a contraceptive .
  • Environmental Interactions: The compound's persistence in the environment raises concerns about its effects on aquatic organisms, leading to studies on its bioaccumulation and endocrine-disrupting properties .

Several compounds share structural similarities with 17-ethynylestriol but differ in their biological activity and applications:

Compound NameStructure SimilarityPrimary UseUnique Features
EstradiolNatural estrogenHormone replacement therapyShorter half-life; more rapidly metabolized
EstroneNatural estrogenHormone replacement therapyLess potent than estradiol
DienogestProgestinContraceptive pillHas both progestogenic and anti-estrogenic effects
NorethisteroneProgestinContraceptive pillPrimarily acts as a progestin

While all these compounds exhibit estrogenic activity, 17-ethynylestriol's unique ethynyl group enhances its oral bioavailability and metabolic stability, making it particularly suitable for contraceptive formulations .

The development of synthetic estrogens emerged in the early 20th century as researchers sought alternatives to natural hormones for therapeutic applications. Ethinylestradiol, a foundational synthetic estrogen, was synthesized in the 1930s and became integral to hormonal contraceptives by the 1960s. 17-Ethynylestriol, a derivative of estriol, was investigated for its estrogenic properties but never commercialized. Its prodrug, Nilestriol (17α-ethynylestriol 3-cyclopentyl ether), demonstrated enhanced potency and was marketed for specific clinical uses. These innovations stemmed from efforts to modify natural estrogens like estradiol and estriol to improve metabolic stability and tissue specificity.

Chemical Nomenclature and Classification

17-Ethynylestriol is systematically named 17α-ethynylestra-1,3,5(10)-triene-3,16α,17β-triol, reflecting its structural features (Figure 1). Key identifiers include:

  • CAS Registry Number: 4717-40-2
  • Synonyms: Ethinylestriol, 17α-ethynylestriol, 19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,16α,17-triol.
    Classified as a synthetic estrogen, it belongs to the estrane steroid family, characterized by an 18-carbon skeleton with modifications at C17 (ethynyl group) and hydroxylations at C3, C16, and C17.

Molecular Structure and Stereochemistry

The molecular formula of 17-Ethynylestriol is C₂₀H₂₄O₃ (molecular weight: 312.40 g/mol). Its structure includes:

  • A steroidal backbone with conjugated double bonds at positions 1,3,5(10).
  • Three hydroxyl groups at C3 (phenolic), C16α, and C17β.
  • A 17α-ethynyl group, which confers resistance to hepatic metabolism.

The compound has six stereocenters (C8, C9, C13, C14, C16, C17), with absolute configurations defined as 8R,9S,13S,14S,16R,17R. These stereochemical features are critical for binding to estrogen receptors (Table 1).

Table 1: Key structural attributes of 17-Ethynylestriol

PropertyDetail
Molecular FormulaC₂₀H₂₄O₃
Molecular Weight312.40 g/mol
Stereocenters6 (8R,9S,13S,14S,16R,17R)
Functional Groups3 hydroxyls (C3, C16α, C17β), 1 ethynyl (C17α)

Structural Comparison with 17α-Ethynylestradiol (EE2)

17-Ethynylestriol and 17α-ethynylestradiol (EE2) share a 17α-ethynyl group but differ in hydroxylation patterns:

  • EE2: Hydroxyl groups at C3 and C17β (C₂₀H₂₄O₂).
  • 17-Ethynylestriol: Additional hydroxyl at C16α (C₂₀H₂₄O₃).

This structural divergence impacts receptor binding affinity and metabolic pathways. The C16α hydroxyl in 17-Ethynylestriol may reduce hepatic first-pass metabolism compared to EE2, altering tissue distribution.

17α-Ethynylestriol as 17α-Ethynylestra-1,3,5(10)-triene-3,16α,17β-triol

The full chemical name specifies:

  • **

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.7

Appearance

Solid Powder

Dates

Last modified: 04-14-2024

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